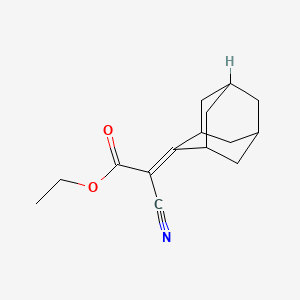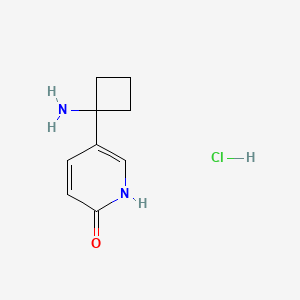
5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride has been explored through various methods. A two-step protocol was developed for the preparation of 5-(pyridin-2-ylamino)dihydrofuran-2(3H)-ones, which are structurally similar to the compound of interest. This synthesis begins with 2-hydroxycyclobutanone and 2-aminopyridines and does not require a catalyst. The process involves the formation of 2,2-bis(pyridin-2-ylamino)cyclobutanols followed by a ring expansion mediated by Dess-Martin periodinane .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the structure of 1-aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones was established based on IR and 1H NMR spectroscopy data. These compounds predominantly exist in the enol form, as evidenced by a positive reaction with an alcoholic solution of iron(III) chloride .
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, particularly their interaction with binucleophiles. For example, 1-aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones were found to react with hydrazine hydrate, leading to the formation of pyrazole derivatives. The proposed reaction mechanisms and the yields of the reaction products have been described, highlighting the high reactivity due to the active carbonyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride have been investigated. For instance, a series of 5-(1-aminocyclohexyl)-2(1H)-pyridinones were prepared, demonstrating the difference in reactivity between 2-alkoxy-pyridines and 2(1H)-pyridinones . Additionally, novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives were synthesized and characterized by IR, 1H NMR, and LC/MS analysis. These compounds were evaluated for their antioxidant activity, with some showing promising results in assays such as the DPPH assay and hydroxy radical induced DNA strand scission assay .
Applications De Recherche Scientifique
Quinoline and Pyridine Derivatives as Corrosion Inhibitors
Quinoline derivatives, which include compounds structurally similar to 5-(1-Aminocyclobutyl)-1H-pyridin-2-one hydrochloride, are known for their anticorrosive properties. These compounds effectively adsorb on metallic surfaces to form stable chelating complexes, thereby preventing metallic corrosion. This application is crucial in industries where metal longevity and integrity are vital, such as in the construction and automotive sectors (Verma, Quraishi, & Ebenso, 2020).
Hybrid Catalysts in Medicinal Chemistry
Hybrid catalysts, including pyridine derivatives, are pivotal in synthesizing bioactive compounds. These catalysts facilitate the development of complex molecules through one-pot multicomponent reactions, proving indispensable in drug discovery and pharmaceutical research. The versatility of pyridine-based scaffolds like 5-(1-Aminocyclobutyl)-1H-pyridin-2-one hydrochloride in catalyzing reactions opens avenues for creating novel therapeutic agents (Parmar, Vala, & Patel, 2023).
Pyridine Derivatives in Analytical Chemistry
Pyridine derivatives are significant in analytical chemistry for their chemosensing applications. Their ability to selectively bind to various ions and species makes them highly effective chemosensors. This property is utilized in environmental monitoring, food safety, and clinical diagnostics, highlighting the importance of compounds like 5-(1-Aminocyclobutyl)-1H-pyridin-2-one hydrochloride in detecting and quantifying chemical substances (Abu-Taweel et al., 2022).
Anticancer Potency of Pyridine-Based Cu(II) Complexes
Research on pyridine derivatives complexed with metals, such as Cu(II), demonstrates significant anticancer activity against various cancer cell lines. These studies suggest that complexing pyridine derivatives with metals can enhance their pharmacological effects, offering a promising route for developing new anticancer drugs. The exploration of metal complexes with compounds like 5-(1-Aminocyclobutyl)-1H-pyridin-2-one hydrochloride could lead to potent and selective anticancer therapies (Alshamrani, 2023).
Propriétés
IUPAC Name |
5-(1-aminocyclobutyl)-1H-pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c10-9(4-1-5-9)7-2-3-8(12)11-6-7;/h2-3,6H,1,4-5,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTNNAPPYRTVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CNC(=O)C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2R)-oxolan-2-yl]propanoic acid](/img/structure/B2553272.png)
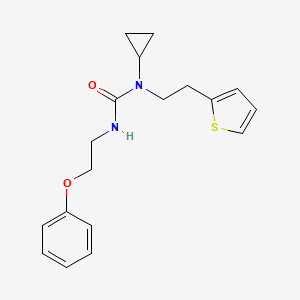
![1-((2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2553276.png)
![N-benzyl-N-ethyl-2-{[3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553279.png)
![4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid](/img/structure/B2553280.png)

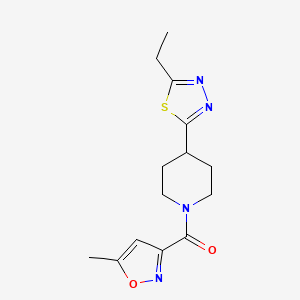
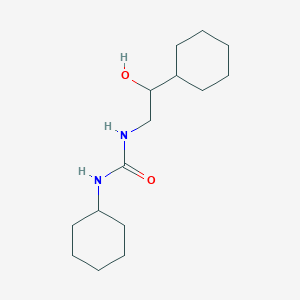

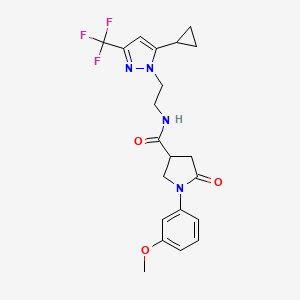
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide](/img/structure/B2553293.png)

![1-hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one hydrochloride](/img/structure/B2553295.png)
